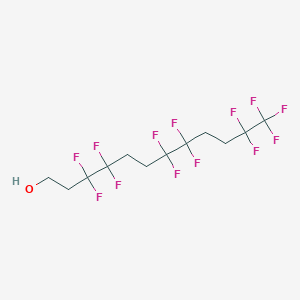
3,3,4,4,7,7,8,8,11,11,12,12,12-Tridecafluorododecane-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol is a fluorinated alcohol compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is of interest in various fields due to its hydrophobic and lipophobic nature, making it useful in applications requiring water and oil repellency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol typically involves the fluorination of dodecan-1-ol. One common method is the direct fluorination using elemental fluorine under controlled conditions to ensure selective fluorination at the desired positions. Another approach involves the use of fluorinating agents such as cobalt trifluoride or silver fluoride, which can provide more controlled and selective fluorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorine gas. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of other fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Medicine: Explored for its potential use in medical imaging and diagnostics.
Industry: Utilized in the production of water and oil-repellent coatings, as well as in the manufacture of specialty polymers and surfactants.
Mechanism of Action
The mechanism of action of 3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol is primarily related to its fluorinated structure. The presence of multiple fluorine atoms increases the compound’s hydrophobicity and lipophobicity, which can influence its interactions with biological membranes and other molecules. The compound can interact with hydrophobic regions of proteins and lipids, potentially altering their function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl acrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl methacrylate
- 1H,1H,2H,2H-perfluorodecyl acrylate
Uniqueness
3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Compared to other similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C12H13F13O |
|---|---|
Molecular Weight |
420.21 g/mol |
IUPAC Name |
3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol |
InChI |
InChI=1S/C12H13F13O/c13-7(14,1-2-9(17,18)10(19,20)5-6-26)8(15,16)3-4-11(21,22)12(23,24)25/h26H,1-6H2 |
InChI Key |
ZSSGQKVHSWOMGP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(CCO)(F)F)(F)F)C(C(CCC(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828146.png)

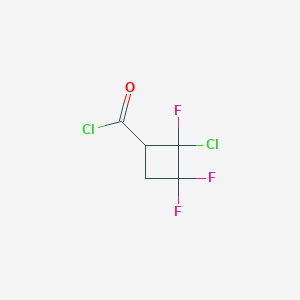
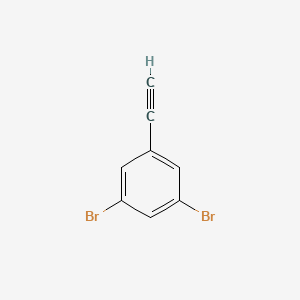
![3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B12828174.png)
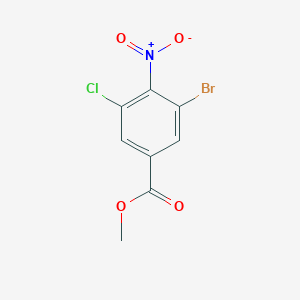
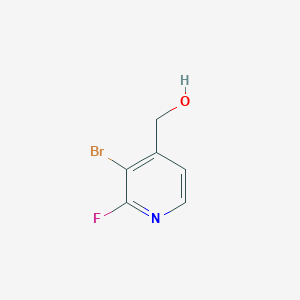
![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12828194.png)
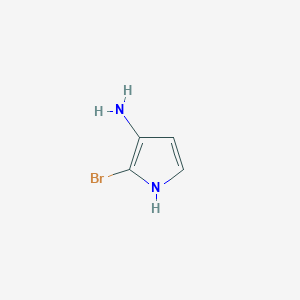
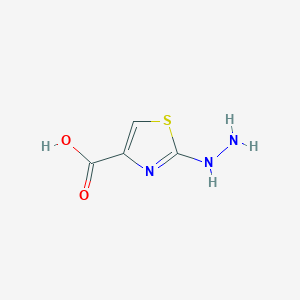
![Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate](/img/structure/B12828211.png)
![tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12828221.png)
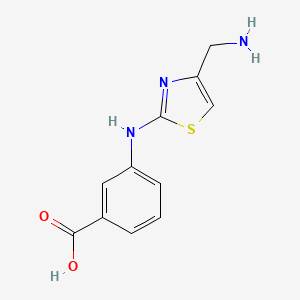
![1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12828230.png)
